

Enantioselective Synthesis of (+)- and (-)-Laudanosine for Chiral Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	(+-)-Laudanosine	
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Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)- and (-)-laudanosine. Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, possesses a chiral center and its enantiomers may exhibit distinct pharmacological profiles. Understanding the stereospecific interactions of laudanosine is crucial for drug development and safety assessment. The protocols herein describe a robust synthetic strategy employing a Sonogashira coupling, intramolecular hydroamination, and Noyori asymmetric hydrogenation to yield the individual enantiomers with high purity. Furthermore, this document outlines the differential interactions of laudanosine enantiomers with key central nervous system targets, namely opioid and GABA receptors, providing a basis for further chiral studies.

Introduction

Laudanosine, or N-methyltetrahydropapaverine, is a benzyltetrahydroisoquinoline alkaloid that has garnered significant interest due to its role as a metabolite of clinically important neuromuscular blocking drugs.[1][2] The presence of a stereocenter at the C1 position gives rise to two enantiomers, (S)-(+)-laudanosine and (R)-(-)-laudanosine. It is well-established that enantiomers of a chiral drug can have markedly different physiological effects.[3] Therefore, the



ability to synthesize and study the individual enantiomers of laudanosine is essential for a comprehensive understanding of its pharmacology and toxicology. Racemic laudanosine has been shown to interact with both GABA and opioid receptors, which may contribute to its observed central nervous system effects, including potential seizure activity at high concentrations.[1][4] This application note provides detailed methodologies for the enantioselective synthesis of both (+)- and (-)-laudanosine to facilitate such chiral studies.

Data Presentation

Table 1: Quantitative Data for the Enantioselective Synthesis of (+)-(S)-Laudanosine

Step	Product	Catalyst/Re agent	Yield (%)	Enantiomeri c Excess (ee) (%)	Specific Rotation [α]D (c, solvent)
Sonogashira Coupling	Trifluoroacyl- protected alkyne	Pd(OAc)2, PS-bpt ligand	84	N/A	N/A
Intramolecula r Hydroaminati on	Imine Intermediate	Ti-catalyst	88 (over 2 steps)	N/A	N/A
Noyori Asymmetric Hydrogenatio n	(+)-(S)- Laudanosine	(S)-BINAP- Ru(II) complex	>95	>99	+104 (c 1.0, CHCl3)

Table 2: Quantitative Data for the Enantioselective Synthesis of (-)-(R)-Laudanosine (Projected)



Step	Product	Catalyst/Re agent	Yield (%)	Enantiomeri c Excess (ee) (%)	Specific Rotation [α]D (c, solvent)
Sonogashira Coupling	Trifluoroacyl- protected alkyne	Pd(OAc)2, PS-bpt ligand	~84	N/A	N/A
Intramolecula r Hydroaminati on	Imine Intermediate	Ti-catalyst	~88 (over 2 steps)	N/A	N/A
Noyori Asymmetric Hydrogenatio n	(-)-(R)- Laudanosine	(R)-BINAP- Ru(II) complex	>95	>99	-104 (c 1.0, CHCl3)

Table 3: Binding Affinities of Racemic Laudanosine for Opioid and GABA Receptors

Receptor Subtype	Ligand	Ki (μΜ)[4]
Opioid - Mu 1 (μ1)	D,L-Laudanosine	2.7
Opioid - Mu 2 (μ2)	D,L-Laudanosine	13
Opioid - Delta (δ)	D,L-Laudanosine	5.5
Opioid - Kappa 1 (κ1)	D,L-Laudanosine	21
Opioid - Kappa 3 (κ3)	D,L-Laudanosine	24
GABA (low-affinity)	D,L-Laudanosine	10 (IC50)

Experimental Protocols Enantioselective Synthesis of (+)-(S)-Laudanosine

This protocol is adapted from the work of Doye and coworkers.[3]



Step 1: Sonogashira Coupling to form Trifluoroacyl-protected Alkyne

- To a solution of aryl iodide (1 equivalent) and alkyne (1.2 equivalents) in a suitable solvent such as triethylamine, add Pd(OAc)2 (0.02 equivalents) and a phosphine ligand (e.g., PS-bpt, 0.04 equivalents).
- Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24 hours.
- Upon completion, as monitored by TLC or LC-MS, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the trifluoroacyl-protected alkyne.

Step 2: Deprotection and Intramolecular Hydroamination

- Dissolve the trifluoroacyl-protected alkyne from Step 1 in a suitable solvent such as methanol.
- Add a base, for example, potassium carbonate (3 equivalents), and stir the mixture at room temperature for 4 hours to effect deprotection.
- After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Dissolve the crude amino alkyne in an anhydrous, non-polar solvent like toluene.
- Add a titanium-based catalyst for intramolecular hydroamination and heat the reaction mixture to reflux.
- Monitor the reaction for the formation of the corresponding imine.
- Upon completion, cool the reaction mixture and purify by column chromatography to yield the cyclic imine.

Step 3: Noyori Asymmetric Hydrogenation



- In a high-pressure reaction vessel, dissolve the imine intermediate from Step 2 in a degassed solvent such as methanol.
- Add the chiral (S)-BINAP-Ru(II) catalyst (e.g., RuCl2[(S)-BINAP]) under an inert atmosphere.
- Pressurize the vessel with hydrogen gas (typically 50-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for 24-48 hours.
- After the reaction is complete, carefully release the hydrogen pressure.
- Concentrate the reaction mixture and purify the crude product by column chromatography to obtain enantiomerically pure (+)-(S)-laudanosine.
- Determine the enantiomeric excess by chiral HPLC analysis.

Enantioselective Synthesis of (-)-(R)-Laudanosine

The synthesis of (-)-(R)-laudanosine follows the same three-step procedure as described for the (+)-(S)-enantiomer. The key difference is the use of the opposing enantiomer of the chiral catalyst in the final step.

Step 3 (modified for (-)-(R)-Laudanosine): Noyori Asymmetric Hydrogenation

- Follow the procedure for the Noyori Asymmetric Hydrogenation as described above, but substitute the (S)-BINAP-Ru(II) catalyst with the (R)-BINAP-Ru(II) catalyst.
- The resulting product will be (-)-(R)-laudanosine.

Mandatory Visualization

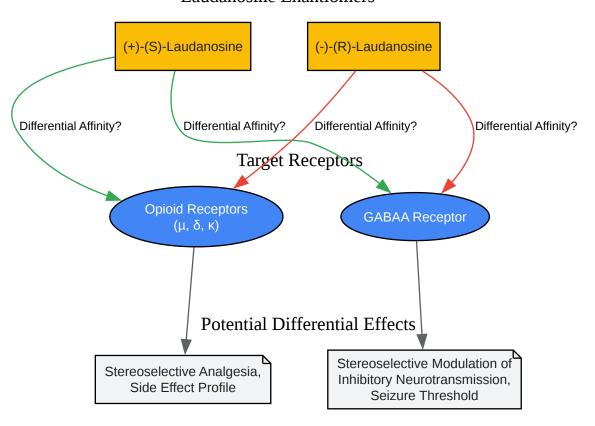




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Caption: Enantioselective synthesis workflow for (+)- and (-)-laudanosine.

Laudanosine Enantiomers





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Caption: Proposed framework for chiral studies of laudanosine enantiomers.

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